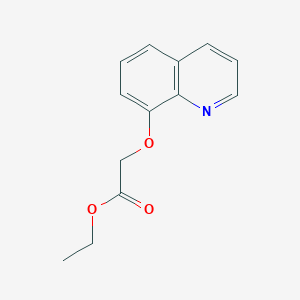
Ethyl (quinolin-8-yloxy)acetate
Übersicht
Beschreibung
Ethyl (quinolin-8-yloxy)acetate is a chemical compound with the empirical formula C13H13NO3 . It is a solid substance and its molecular weight is 231.25 .
Synthesis Analysis
Ethyl (quinolin-8-yloxy)acetate derivatives can be synthesized by the reaction of chloroethylacetate with substituted 8-hydroxy quinoline under conventional, ultrasound irradiation, and microwave irradiation conditions .Molecular Structure Analysis
The dihedral angle between the ethyl ester group [C-C-O-C(=O)] and the quinoline ring system in Ethyl (quinolin-8-yloxy)acetate is 7.94 (12)° .Chemical Reactions Analysis
The synthesis of Ethyl (quinolin-8-yloxy)acetate involves the reaction of chloroethylacetate with substituted 8-hydroxy quinoline .Physical And Chemical Properties Analysis
Ethyl (quinolin-8-yloxy)acetate is a solid substance . The empirical formula is C13H13NO3 and the molecular weight is 231.25 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl (Quinolin-8-yloxy)acetate Applications
Ethyl (quinolin-8-yloxy)acetate is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Synthesis of Heterocyclic Compounds: Ethyl (quinolin-8-yloxy)acetate serves as a precursor in the synthesis of various heterocyclic compounds. It is particularly useful in creating pyrazole derivatives through cyclization with ethyl cyanoacetate and other reagents . These heterocyclic compounds have significant potential in pharmaceuticals due to their biological activities.
Biological Activity Modulation: The compound plays a crucial role in the design of new drugs by modifying biological activity. By conjugating the quinoline moiety with other heterocycles, researchers can enhance the efficacy of existing drugs or develop new therapeutic agents . This is particularly relevant in the fields of anticancer, anti-inflammatory, and antiviral research.
Catalysis: In the realm of catalysis, ethyl (quinolin-8-yloxy)acetate derivatives are explored for their potential to act as catalysts in various organic reactions. This application is crucial for developing more efficient and sustainable chemical processes .
Dyeing Industry: The compound’s derivatives are also investigated for their use in the dyeing industry. Their ability to bind with fabrics and other materials makes them valuable for creating stable and vibrant dyes .
Electronics: Ethyl (quinolin-8-yloxy)acetate derivatives show promise in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their electronic properties could lead to advancements in display technology .
Pharmaceutical Research: In pharmaceutical research, the compound is used to create pharmacophores, which are parts of a molecular structure that is responsible for its biological activity. This application is vital for drug design and discovery, allowing for targeted modifications to improve drug properties .
Green Chemistry: The synthesis of ethyl (quinolin-8-yloxy)acetate itself is subject to research in green chemistry. Methods such as microwave and ultrasound irradiation are being explored to make the synthesis process more environmentally friendly and sustainable .
Antimicrobial Properties: Lastly, the antimicrobial properties of ethyl (quinolin-8-yloxy)acetate derivatives are of great interest. They are studied for their potential use in combating bacterial and fungal infections, contributing to the field of antimicrobial resistance .
Eigenschaften
IUPAC Name |
ethyl 2-quinolin-8-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSJLXSVLSTJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (quinolin-8-yloxy)acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)


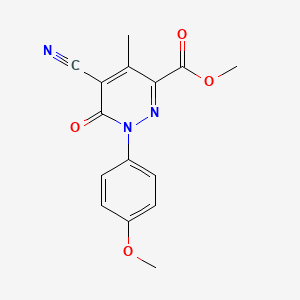
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)
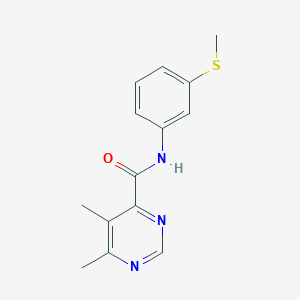
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)

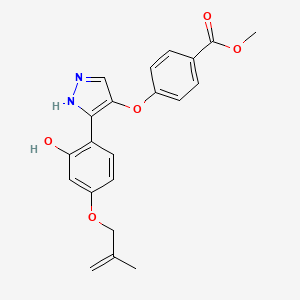
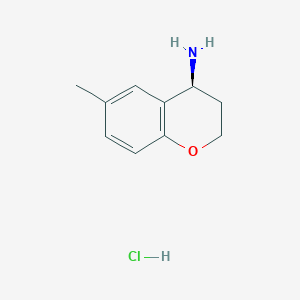
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2859119.png)